molecular formula C11H11BrO2 B1596233 Ethyl 3-(3-bromophenyl)acrylate CAS No. 59114-88-4

Ethyl 3-(3-bromophenyl)acrylate

Cat. No.: B1596233
CAS No.: 59114-88-4
M. Wt: 255.11 g/mol
InChI Key: MSSAFCYKWMNVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-bromophenyl)acrylate is an organic compound characterized by its molecular structure, which includes an ethyl group attached to an acrylate moiety and a bromophenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Knoevenagel Condensation: This method involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds under mild conditions, typically at room temperature.

  • Grignard Reaction: Another approach is the reaction of 3-bromobenzaldehyde with ethyl magnesium bromide followed by the addition of carbon dioxide and subsequent esterification.

Industrial Production Methods: Industrial production of this compound often involves large-scale Knoevenagel condensation reactions, optimized for efficiency and yield. The process is typically carried out in continuous flow reactors to ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the acrylate group to an aldehyde or alcohol.

  • Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by palladium catalysts.

Major Products Formed:

  • Oxidation: 3-(3-bromophenyl)acrylic acid, 3-(3-bromophenyl)acrolein.

  • Reduction: 3-(3-bromophenyl)ethanol, 3-(3-bromophenyl)aldehyde.

  • Substitution: 3-(3-aminophenyl)acrylate, 3-(3-hydroxyphenyl)acrylate.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)acrylate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-(3-bromophenyl)acrylate exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

  • Ethyl 3-(3-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of bromine.

  • Ethyl 3-(3-fluorophenyl)acrylate: Similar structure but with a fluorine atom instead of bromine.

  • Ethyl 3-(3-iodophenyl)acrylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: Ethyl 3-(3-bromophenyl)acrylate is unique due to the presence of the bromine atom, which imparts different chemical reactivity and physical properties compared to its chloro-, fluoro-, and iodo- analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl (E)-3-(3-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAFCYKWMNVMZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a stirred solution of 10.1 grams (0.045 mole) of 3-bromocinnamic acid and 40 drops of concentrated sulfuric acid in 75 mL of ethanol was heated at reflux for about 19 hours. After this time the reaction mixture was concentrated under reduced pressure to a residual oil. The oil was dissolved in methylene chloride, and the solution was washed with 50 mL of water and then with 50 mL of an aqueous solution saturated with sodium bicarbonate. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding about 11.4 grams of ethyl 3-(3-bromophenyl)-2-propenoate. The NMR spectrum was consistent with the proposed structure.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-bromophenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-bromophenyl)acrylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3-bromophenyl)acrylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3-bromophenyl)acrylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(3-bromophenyl)acrylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3-bromophenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.